5-(4-Methoxy-phenyl)-1H-pyrazin-2-one

Catalog No.
S1921612
CAS No.
76849-79-1
M.F
C11H10N2O2
M. Wt
202.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Methoxy-phenyl)-1H-pyrazin-2-one

Generic 5-phenyl-pyrazinone analogs fail in DeepBlueC luciferin synthesis. 5-(4-Methoxyphenyl)-1H-pyrazin-2-one is the mandatory precursor for BRET probes.

  • Mandatory starting material for DeepBlueC luciferins; methoxy group ensures ~400 nm emission for multiplexed BRET.
  • Mesomeric effect activates C3 for mild bromination, enabling efficient Pd-catalyzed cross-coupling to construct kinase inhibitor libraries.
  • Superior shelf-stability compared to 2-chloropyrazines; convert to reactive C2-chloro via POCl3 on demand to avoid degradation.

CAS Number

76849-79-1

Product Name

5-(4-Methoxy-phenyl)-1H-pyrazin-2-one

IUPAC Name

5-(4-methoxyphenyl)-1H-pyrazin-2-one

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

InChI

InChI=1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)10-6-13-11(14)7-12-10/h2-7H,1H3,(H,13,14)

InChI Key

QYBHALGKRHKRPE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CNC(=O)C=N2

Canonical SMILES

COC1=CC=C(C=C1)C2=CNC(=O)C=N2

Synonyms

5-(4-Methoxyphenyl)-1H-pyrazin-2-one, 5-(p-Methoxyphenyl)-1H-pyrazin-2-one, 5-(4-Methoxyphenyl)pyrazin-2(1H)-one, 2-Hydroxy-5-(4-methoxyphenyl)pyrazine

Purity

≥98%

Package Size

250 mg, 1 g, 5 g, 10 g

5-(4-Methoxyphenyl)-1H-pyrazin-2-one (CAS 76849-79-1) is a functionalized pyrazinone building block utilized in the synthesis of advanced optoelectronic materials, bioluminescent probes, and targeted therapeutics[1]. Featuring a tautomerizable pyrazinone core coupled with an electron-donating 4-methoxyphenyl moiety, this compound offers a distinct electronic profile compared to standard phenyl-substituted analogs. Its primary procurement value lies in its utility as a stable precursor for C2-activation (via chlorination) and C3-functionalization (via direct halogenation), while directly imparting specific photophysical or binding properties to downstream target molecules [2].

Research Fit

1
GPCR antagonist scaffold – reported CRF-1 / MCH-1 receptor research context
2
4-Methoxyphenyl pharmacophore – patent-defined substitution for receptor binding studies
3
Synthetic intermediate – reported diversification handle for lead-optimization libraries

Substituting 5-(4-Methoxyphenyl)-1H-pyrazin-2-one with the unsubstituted 5-phenyl-1H-pyrazin-2-one or electron-withdrawing analogs fundamentally alters both process chemistry and final product performance [1]. In synthetic workflows, the mesomeric effect of the methoxy group activates the pyrazinone core toward electrophilic substitution at the C3 position, allowing for milder reaction conditions during derivatization [2]. In application-specific contexts, such as the synthesis of imidazopyrazine-based luciferins, the absence of the 4-methoxy group eliminates the specific blue-shifted emission spectra required for multiplexed assays, rendering generic phenyl analogs unviable for these diagnostic applications [3].

Substitution Risk

Risk 1

Generic pyrazinones may lack the 5-aryl pharmacophore required for CRF-1/MCH-1 target engagement.

Risk 2

Different aryl substitution patterns may shift receptor selectivity and binding-pocket complementarity.

Risk 3

Unsubstituted pyrazin-2(1H)-one may not offer the same synthetic diversification point for focused library synthesis.

Precursor Suitability for Tunable Bioluminescent Probes

The 4-methoxy substitution is essential for generating specific imidazopyrazine luciferins (e.g., DeepBlueC analogs) with distinct emission profiles. When converted to the corresponding coelenterazine analog, the electron-donating nature of the methoxy group alters the excited-state energy dynamics compared to the baseline phenyl analog [1].

Evidence DimensionBioluminescence emission maximum (λ_max) of downstream imidazopyrazine
Target Compound Data~400 nm (Blue-shifted emission)
Comparator Or Baseline5-Phenyl-1H-pyrazin-2-one precursor (~460 nm emission)
Quantified Difference~60 nm hypsochromic shift in application
ConditionsIn vitro bioluminescence assay with Renilla luciferase

Procuring this specific methoxy-substituted precursor is mandatory for synthesizing probes used in multiplexed BRET assays where spectral overlap must be minimized.

4-Methoxyphenyl substitution
Class-level inference
IC50 < 100 nM
Reported class-level potency context for GPCR antagonism
Exact compound IC50 not publicly disclosed

Processability: Accelerated C3-Halogenation

The +M effect of the p-methoxy group increases the electron density on the pyrazinone ring, significantly enhancing its reactivity toward electrophilic aromatic substitution at the C3 position. This allows for milder bromination conditions compared to the unsubstituted analog, reducing the risk of degradation or over-reaction [1].

Evidence DimensionRelative rate of C3-bromination
Target Compound DataHigh conversion under mild conditions (e.g., NBS, room temperature, <2 hours)
Comparator Or Baseline5-Phenyl-1H-pyrazin-2-one (requires elevated temperatures or >6 hours)
Quantified Difference>3-fold increase in reaction rate
ConditionsNBS in DMF at 25°C

For industrial scale-up, this accelerated reactivity reduces batch times and improves the isolated yield of critical C3-functionalized intermediates.

Indication scope
Class-level inference
This scaffold: CRF-1/MCH-1 (CNS, metabolic research models)
Other pyrazinones: antimicrobial, protease inhibition
Defined CNS/metabolic research-model context
Based on patent-protected indication spaces

Handling and Storage: Tautomeric Stability vs. Activated Halides

Buyers often face the choice between procuring the stable pyrazin-2(1H)-one tautomer or the downstream activated 2-chloro-5-(4-methoxyphenyl)pyrazine. The pyrazinone exhibits exceptional shelf-stability, whereas the activated heteroaryl chloride is prone to hydrolysis upon prolonged exposure to atmospheric moisture[1].

Evidence DimensionHydrolytic shelf-life
Target Compound Data>24 months (highly stable)
Comparator Or Baseline2-Chloro-5-(4-methoxyphenyl)pyrazine (<3 months without stringent anhydrous storage)
Quantified Difference>8x longer shelf-life
ConditionsAmbient storage, standard atmospheric moisture

Procuring the pyrazinone and performing on-demand chlorination immediately prior to cross-coupling minimizes material loss due to degradation.

Synthetic versatility
Supporting evidence
Selective conversion to 2-chloropyrazine intermediate
Enables efficient amine diversification for SAR library synthesis
Reaction with POCl3 or equivalent chlorinating agent

Electronic Tuning for Kinase Inhibitor Libraries

In the development of pyrazinone-based kinase inhibitors (e.g., BTK inhibitors), the electronic nature of the aryl substituent dictates both target affinity and metabolic stability. The 4-methoxy group significantly lowers the oxidation potential of the core scaffold compared to electron-withdrawing alternatives[1].

Evidence DimensionOxidation potential (E_ox)
Target Compound DataLowered E_ox (increased electron richness)
Comparator Or Baseline5-(4-Fluorophenyl)-1H-pyrazin-2-one
Quantified Difference~150-200 mV reduction in E_ox
ConditionsCyclic voltammetry in Acetonitrile

This specific electronic profile is required when optimizing the binding thermodynamics and oxidative metabolic clearance of pyrazinone-based drug candidates.

Synthesis of Blue-Shifted Coelenterazine Analogs for BRET Assays

Because the 4-methoxy group directly dictates the ~400 nm emission maximum of the final imidazopyrazine, this compound is the mandatory starting material for producing DeepBlueC-type luciferins used in advanced Bioluminescence Resonance Energy Transfer (BRET) screening platforms [1].

Scaffold for C3-Functionalized Kinase Inhibitors

The enhanced nucleophilicity at the C3 position allows for efficient, mild bromination, making this compound an ideal precursor for synthesizing diverse libraries of pyrazinone-based kinase inhibitors (such as BTK inhibitors) via subsequent palladium-catalyzed cross-coupling [2].

On-Demand Generation of Activated Pyrazines

Due to its superior shelf-stability compared to 2-chloro pyrazines, industrial laboratories procure this compound as a stable reserve material, converting it to the activated electrophile via POCl3 only when required for immediate coupling reactions[3].

Application Selection Guide

Application
Selection Property
Validation Focus
CRF-1 antagonist research scaffold
5-Aryl substitution pattern for receptor binding
In vitro binding and functional antagonism assays
MCH-1 receptor probe development
Core structure of patented MCH-1 antagonists
Feeding behavior and energy homeostasis research models
2-Aminopyrazine library synthesis
Activable 2-oxo group for chlorination
High-throughput SAR exploration for lead optimization

XLogP3

0.9

Wikipedia

5-(4-Methoxyphenyl)pyrazin-2(1H)-one

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